3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate is a synthetic organic compound with the molecular formula C19H24N2O5. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo various functional group transformations. Common synthetic routes may involve:
Alkylation: Introduction of ethyl and methyl groups to the quinoline ring.
Amination: Attachment of the 5-hydroxypentylamino group.
Esterification: Formation of the dicarboxylate ester groups.
Industrial Production Methods
Industrial production of this compound may utilize large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of quinoline ring to tetrahydroquinoline.
Substitution: Replacement of functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific functional groups and structural modifications, which confer distinct biological activities and chemical properties. Its hydroxypentylamino group and dicarboxylate esters differentiate it from other quinoline derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(5-hydroxypentylamino)quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-3-26-19(24)15-12-21-16-8-7-13(18(23)25-2)11-14(16)17(15)20-9-5-4-6-10-22/h7-8,11-12,22H,3-6,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYYDDYJZSBXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCCCO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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